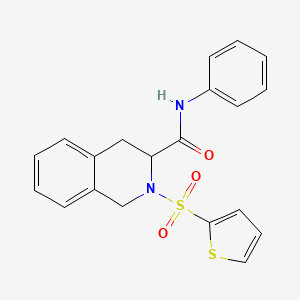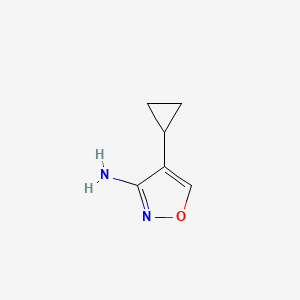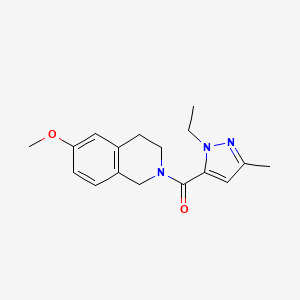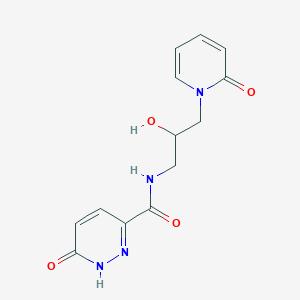![molecular formula C11H15FIN3S B2757003 N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide CAS No. 321385-83-5](/img/structure/B2757003.png)
N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide” is a chemical compound with the CAS number 321385-83-5 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of this compound is C11H15FIN3S, and it has a molecular weight of 367.22 . The structure likely involves a fluoroanilino group and a methylsulfanyl group linked by a methylene bridge, but without more specific information or a visual representation, it’s difficult to provide a detailed analysis of the molecular structure.Scientific Research Applications
Synthesis and Characterization
- Research on anhydrous 1-methylhexamethylenetetramine (also referred to as N-methylurotropinium or methylhexaminium) fluoride has led to the synthesis of potential cryptand systems. These systems, characterized by multinuclear NMR and vibrational spectroscopy, demonstrate the versatility of using halogen exchange reactions and self-assembling synthesis for creating complex structures with potential applications in host-guest chemistry and molecular encapsulation (Gnann et al., 1997).
Bioconjugation and Imaging
- The development of F-18 fluorobenzyl analogues for neuroimaging agents showcases the integration of fluorinated compounds into biological studies. These compounds, due to their in vitro and in vivo properties, are attractive for groups lacking C-11 synthesis capabilities, illustrating the potential of fluorinated compounds in enhancing the tools available for neuroscience research (Garg et al., 2007).
Functional Materials
- The molecular engineering of asymmetrically functionalized naphthalene diimide (NDI) into green-fluorescent and conducting layered hierarchical 2D nanosheets has been reported. These materials exhibit unique chiral and crystalline molecular packing, demonstrating the utility of fluorinated compounds in the development of advanced materials with potential applications in sensing, electronics, and photonics (Pandeeswar & Govindaraju, 2013).
Chemical Reactions and Mechanisms
- Studies on direct trifluoromethylthiolation of aryl halides using methyl fluorosulfonyldifluoroacetate and sulfur under catalyst-free conditions offer insights into novel synthetic routes. Such reactions expand the toolkit available for the synthesis of fluorinated compounds, highlighting the potential for developing new chemical transformations and materials (Chen & Duan, 1993).
Safety and Hazards
properties
IUPAC Name |
[[(2-fluoroanilino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S.HI/c1-15(2)8-13-11(16-3)14-10-7-5-4-6-9(10)12;/h4-8H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWFERSZFOPKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CN=C(NC1=CC=CC=C1F)SC)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FIN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2756924.png)


![tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2756928.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2756929.png)
![4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2756931.png)

![1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide](/img/structure/B2756933.png)

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2756938.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2756939.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2756941.png)